molecular formula C4H11NNaO7P2- B13018940 Alendronatedisodium

Alendronatedisodium

Cat. No.: B13018940
M. Wt: 270.07 g/mol
InChI Key: CAKRAHQRJGUPIG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alendronatedisodium is synthesized through a multi-step process involving the reaction of 4-aminobutyric acid with phosphorus trichloride and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Alendronatedisodium undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups within the molecule.

    Complexation Reactions: Formation of complexes with metal ions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as halogenating agents under controlled temperature and pH conditions.

    Complexation Reactions: Often involve metal salts and are carried out in aqueous solutions.

Major Products Formed: The primary products formed from these reactions include substituted alendronate derivatives and metal-alendronate complexes .

Scientific Research Applications

Alendronatedisodium has a wide range of applications in scientific research, including:

Mechanism of Action

Alendronatedisodium exerts its effects by binding to hydroxyapatite in bone tissue. Upon bone resorption, the compound is released and taken up by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase. This inhibition disrupts the mevalonate pathway, leading to decreased osteoclast activity and reduced bone resorption .

Comparison with Similar Compounds

Uniqueness of Alendronatedisodium: this compound is unique due to its well-established efficacy, safety profile, and extensive clinical use. It is one of the most widely prescribed bisphosphonates and has been extensively studied in various populations, making it a cornerstone in the management of osteoporosis .

Properties

Molecular Formula

C4H11NNaO7P2-

Molecular Weight

270.07 g/mol

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonatobutyl)phosphonic acid

InChI

InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-2

InChI Key

CAKRAHQRJGUPIG-UHFFFAOYSA-L

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)([O-])[O-])CN.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.